molecular formula C20H24N4O4 B1674090 (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid CAS No. 182198-53-4

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid

Cat. No.: B1674090
CAS No.: 182198-53-4
M. Wt: 384.4 g/mol
InChI Key: QTVKUFZTCJLGEJ-OAHLLOKOSA-N
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Description

L-767679 is a potent fibrinogen receptor antagonistN-{[7-(piperazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl]acetyl}-3(S)-(ethynyl)-β-alanine . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases due to its ability to inhibit platelet aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-767679 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Isoquinolinone Core: This involves the cyclization of appropriate precursors to form the isoquinolinone ring.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction to introduce the piperazine group.

    Acetylation and Ethynylation:

Industrial Production Methods: Industrial production of L-767679 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: L-767679 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

L-767679 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study fibrinogen receptor antagonism.

    Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

L-767679 exerts its effects by binding to fibrinogen receptors on platelets, thereby inhibiting platelet aggregation. This action prevents the formation of blood clots, making it a potential therapeutic agent for conditions such as thrombosis and other cardiovascular diseases. The molecular targets involved include the glycoprotein IIb/IIIa receptors on platelets .

Comparison with Similar Compounds

    Tirofiban: Another fibrinogen receptor antagonist with similar therapeutic applications.

    Eptifibatide: A cyclic heptapeptide that also inhibits platelet aggregation.

    Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

Uniqueness of L-767679: L-767679 is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for fibrinogen receptors. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

182198-53-4

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid

InChI

InChI=1S/C20H24N4O4/c1-2-15(11-19(26)27)22-18(25)13-24-8-5-14-3-4-16(12-17(14)20(24)28)23-9-6-21-7-10-23/h1,3-4,12,15,21H,5-11,13H2,(H,22,25)(H,26,27)/t15-/m1/s1

InChI Key

QTVKUFZTCJLGEJ-OAHLLOKOSA-N

Isomeric SMILES

C#C[C@H](CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3

SMILES

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3

Canonical SMILES

C#CC(CC(=O)O)NC(=O)CN1CCC2=C(C1=O)C=C(C=C2)N3CCNCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 767,679
L 767679
L-767,679
L-767679
N-((7-(piperazin-1-yl)-3,4-dihydro-1(1H)-isoquinolinone-2-yl)acetyl)-3-(ethynyl)-beta-alanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid
Reactant of Route 2
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid
Reactant of Route 3
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid
Reactant of Route 4
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid
Reactant of Route 5
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid
Reactant of Route 6
Reactant of Route 6
(3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoic acid

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